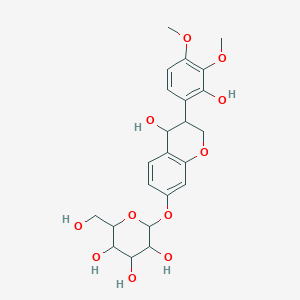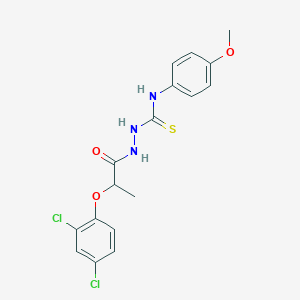
2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound with a complex chemical structure that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Novel Synthesis and Antimicrobial Activity
- A study presents the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline. These compounds showed promising antibacterial activity, highlighting their potential in antimicrobial research (N. Rao et al., 2020).
Synthesis of Isoquinolinone Derivatives
- Another study involved the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides, illustrating the chemical versatility of isoquinoline derivatives and their potential in various chemical syntheses (Kazuhiro Kobayashi et al., 2007).
Catalytic Hydrogenation Techniques
- Research on the catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines to produce amino-substituted tetrahydroquinolines and tetrahydroisoquinolines demonstrates advanced methods for synthesizing complex isoquinoline derivatives (Krystyna A. Skupinska et al., 2002).
Novel Antitumor and Antifungal Agents
- A synthesis and study of novel 4(3H)-quinazolinone derivatives with attached biologically active moieties, including thiazole and pyridinone, show potential antitumor and antifungal activities. This research underscores the compound's relevance in developing new therapeutic agents (K. El-bayouki et al., 2011).
Structural and Fluorescence Properties
- Investigation into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides provides insight into the compound's potential in materials science, particularly in the development of novel fluorescent materials (A. Karmakar et al., 2007).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-16(2)22(26)24-11-10-18-8-9-20(12-19(18)13-24)23-21(25)15-27-14-17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXMJNVJFGTAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)
![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)



